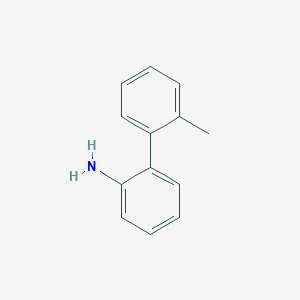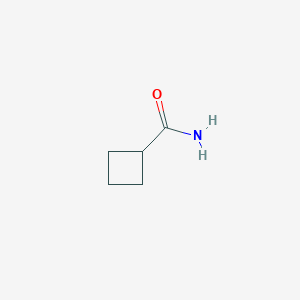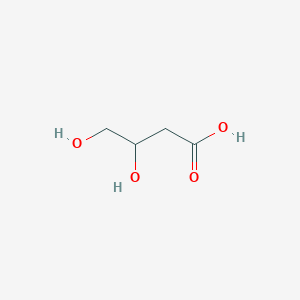![molecular formula C18H16N2O2 B075654 2-Oxazolin-5-one, 4-[p-(dimethylamino)benzylidene]-2-phenyl- CAS No. 1564-29-0](/img/structure/B75654.png)
2-Oxazolin-5-one, 4-[p-(dimethylamino)benzylidene]-2-phenyl-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Oxazolin-5-one, 4-[p-(dimethylamino)benzylidene]-2-phenyl- is a heterocyclic compound that belongs to the oxazoline family. This compound is characterized by a five-membered ring containing both nitrogen and oxygen atoms.
準備方法
The synthesis of 2-Oxazolin-5-one, 4-[p-(dimethylamino)benzylidene]-2-phenyl- can be achieved through several routes. One common method involves the Erlenmeyer-Plöchl azlactone synthesis, which typically uses amino acids or their derivatives as starting materials. The reaction conditions often include the use of acetic anhydride and a base such as sodium acetate .
In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This could include the use of advanced catalysts and controlled temperature and pressure conditions to facilitate the reaction .
化学反応の分析
2-Oxazolin-5-one, 4-[p-(dimethylamino)benzylidene]-2-phenyl- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxazolone derivatives.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride, resulting in the formation of reduced oxazoline derivatives.
Substitution: Nucleophilic substitution reactions can occur at the benzylidene position, where reagents like halogens or alkyl groups can be introduced
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazolone derivatives, while reduction can produce various reduced oxazoline compounds .
科学的研究の応用
2-Oxazolin-5-one, 4-[p-(dimethylamino)benzylidene]-2-phenyl- has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex heterocyclic compounds.
Biology: This compound has been studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research has explored its use in drug development, particularly for its potential as a pharmacophore in designing new therapeutic agents.
作用機序
The mechanism of action of 2-Oxazolin-5-one, 4-[p-(dimethylamino)benzylidene]-2-phenyl- involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use .
類似化合物との比較
Similar compounds to 2-Oxazolin-5-one, 4-[p-(dimethylamino)benzylidene]-2-phenyl- include other oxazoline derivatives such as:
- 2-Oxazolin-5-one, 4-benzylidene-2-phenyl-
- 2-Oxazolin-5-one, 4-(4-methoxybenzylidene)-2-phenyl-
- 2-Oxazolin-5-one, 4-(4-chlorobenzylidene)-2-phenyl-
These compounds share a similar core structure but differ in the substituents attached to the benzylidene group. The uniqueness of 2-Oxazolin-5-one, 4-[p-(dimethylamino)benzylidene]-2-phenyl- lies in its specific substituents, which can influence its chemical reactivity and biological activity .
特性
IUPAC Name |
(4E)-4-[[4-(dimethylamino)phenyl]methylidene]-2-phenyl-1,3-oxazol-5-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N2O2/c1-20(2)15-10-8-13(9-11-15)12-16-18(21)22-17(19-16)14-6-4-3-5-7-14/h3-12H,1-2H3/b16-12+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GVIKVHOLUBDIRH-FOWTUZBSSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C=C2C(=O)OC(=N2)C3=CC=CC=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)C1=CC=C(C=C1)/C=C/2\C(=O)OC(=N2)C3=CC=CC=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
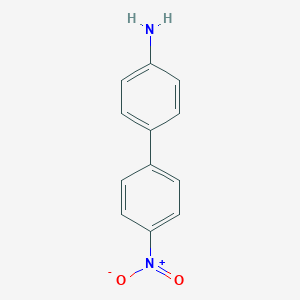
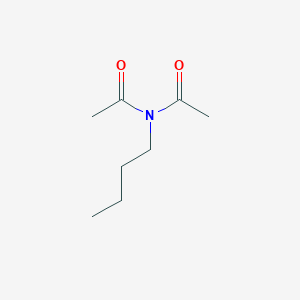
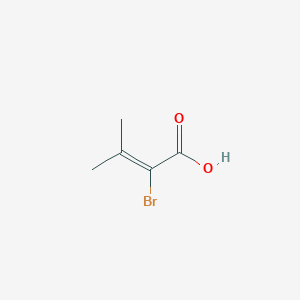

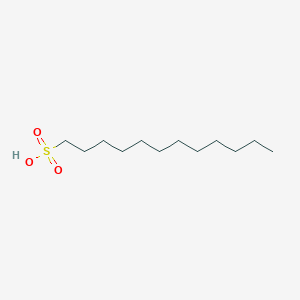
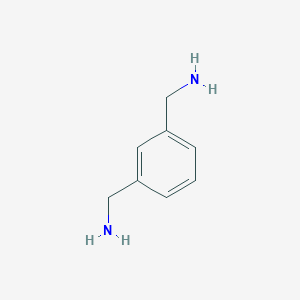
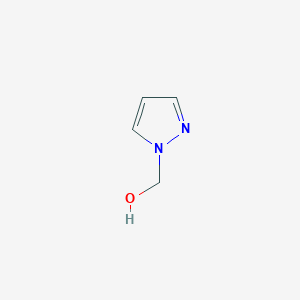
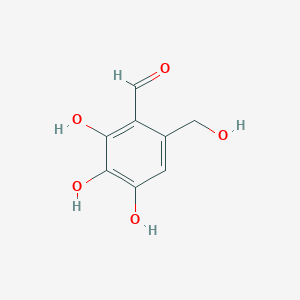
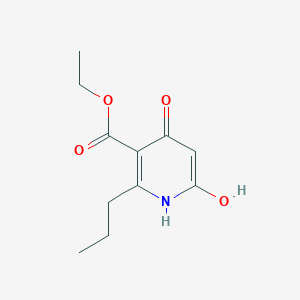
![4-[bis[4-[benzyl(methyl)amino]phenyl]-hydroxymethyl]-1,5-dimethyl-2-phenylpyrazol-3-one](/img/structure/B75590.png)
![(3R,4aR,6aS,10aS,10bR)-3-ethenyl-3,4a,7,7,10a-pentamethyl-1,2,5,6,6a,8,10,10b-octahydrobenzo[f]chromen-9-one](/img/structure/B75592.png)
